molecular formula C4H4ClN3 B1294315 2-Amino-5-chloropyrimidine CAS No. 5428-89-7

2-Amino-5-chloropyrimidine

Cat. No. B1294315
CAS RN: 5428-89-7
M. Wt: 129.55 g/mol
InChI Key: OQZMDDKDHRIGDY-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyrimidine (2-ACP) is an organic compound belonging to the class of pyrimidines. It is a white crystalline solid with a molecular formula of C4H4ClN3. 2-ACP is a versatile compound with numerous applications in scientific research, particularly in the fields of biochemistry and physiology. Its synthesis methods and mechanisms of action are well-understood, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications : 2-Amino-5-chloropyrimidine is utilized in the synthesis of a range of chemical compounds. For instance, it is used in preparing triazolo[1,5-c]pyrimidines, which show potential as antiasthma agents (Medwid et al., 1990). Additionally, it plays a role in the synthesis of analogues that inhibit VEGFR-2 and cyclin-dependent kinase 1 (CDK1), indicating its potential in cancer research (Huang et al., 2007).

  • Raman and Infrared Spectra Analysis : The molecular structure of compounds like 4-Amino-2-chloropyrimidine-5-carbonitrile, which is closely related to this compound, has been studied using Raman and infrared spectra. This research aids in understanding the vibrational features and molecular geometry of such compounds (Abuelela et al., 2016).

Mechanism of Action

Target of Action

2-Amino-5-chloropyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators .

Mode of Action

The mode of action of this compound involves its inhibitory response versus the expression and activities of certain vital inflammatory mediators . These include prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the aforementioned inflammatory mediators . The compound’s interaction with these targets leads to changes in these pathways, resulting in its anti-inflammatory effects .

Result of Action

The result of the action of this compound is the suppression of the immune-induced nitric oxide (NO) generation . This leads to a decrease in inflammation, demonstrating the compound’s potent anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s action . Therefore, it is recommended to avoid dust formation when handling this compound . Additionally, the compound should be stored properly to maintain its stability .

Safety and Hazards

When handling 2-Amino-5-chloropyrimidine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

2-Amino-5-chloropyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids. It interacts with several enzymes and proteins, including DNA polymerases and RNA polymerases, which are essential for DNA replication and transcription. The compound can act as a substrate or inhibitor for these enzymes, influencing the rate and fidelity of nucleic acid synthesis. Additionally, this compound can form hydrogen bonds with nucleobases, affecting the stability and structure of nucleic acids .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis . Moreover, this compound can interfere with metabolic pathways by inhibiting key enzymes involved in nucleotide biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit DNA polymerases by competing with natural nucleotides for binding sites, thereby reducing the rate of DNA synthesis . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of nucleotide biosynthesis and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve significant biochemical and cellular responses without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide biosynthesis. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for the synthesis of thymidine nucleotides . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites involved in nucleotide biosynthesis . Additionally, this compound can influence the overall metabolic balance within cells by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to the nucleus, where it interacts with nucleic acids and nuclear proteins . Additionally, this compound can localize to the cytoplasm, where it affects cytoplasmic enzymes and signaling pathways . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

properties

IUPAC Name

5-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZMDDKDHRIGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063875
Record name 2-Pyrimidinamine, 5-chloro-
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Molecular Weight

129.55 g/mol
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CAS RN

5428-89-7
Record name 5-Chloro-2-pyrimidinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 2-amino-5-chloropyrimidine in the formation of copper(II) complexes?

A1: this compound acts as a ligand in the formation of copper(II) acetate complexes. [] The nitrogen atom within the pyrimidine ring coordinates with the copper(II) ion, occupying the apical position of a distorted square pyramidal geometry around the copper center. [] This coordination, along with bridging acetate anions, contributes to the formation of a paddle-wheel type structure. []

Q2: Beyond its role as a ligand, what synthetic utility does this compound offer?

A3: this compound serves as a versatile building block in organic synthesis. [] It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles, including primary and secondary amines. This reaction pathway provides access to a diverse range of substituted pyrimidine derivatives, including this compound-4-carboxylic acids. [] These acids are valuable intermediates for synthesizing other important molecules, demonstrating the broader utility of this compound in medicinal and pharmaceutical chemistry. []

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